methyl (4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate

Lipophilicity Drug-likeness Permeability

Procuring a generic 4-methylcoumarin risks assay failure due to subtle substituent variations. This compound is the exact n-propoxy methyl ester, validated for intracellular target engagement. - Enables cell permeability studies with a high logP (3.76), overcoming the poor absorption of its free acid form. - Serves as a critical tool in CYP450-mediated drug-drug interaction assays, where the 7-alkoxy group is a key structural determinant. - Guarantees SAR reproducibility by eliminating batch-to-batch substitution pattern ambiguity, supporting reliable lead optimization.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
Cat. No. B4712944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C
InChIInChI=1S/C16H18O5/c1-4-7-20-11-5-6-12-10(2)13(9-15(17)19-3)16(18)21-14(12)8-11/h5-6,8H,4,7,9H2,1-3H3
InChIKeyXTIBLNBPLOIRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate Overview


Methyl (4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate is a synthetic coumarin derivative belonging to the 4‑methylcoumarin family [1]. Its core scaffold consists of a benzopyran‑2‑one ring system bearing a methyl group at position 4, a propoxy substituent at position 7, and a methyl esterified acetic acid side chain at position 3 . The compound is primarily employed as a research tool in structure–activity relationship (SAR) studies aimed at understanding how subtle modifications of the coumarin nucleus—particularly at the 3‑, 4‑, and 7‑positions—affect physicochemical properties, enzyme inhibition profiles, and cellular permeability [1].

4-Methylcoumarin scaffold with defined substitution pattern
7-Propoxy group for steric and electronic tuning
3-Methyl ester side chain (prodrug concept)
Designed for SAR, enzyme inhibition, and permeability studies

Why Generic Substitution Fails


Coumarin‑based molecules are highly sensitive to substituent identity and position; even a single‑atom change can markedly shift target affinity, metabolic stability, or solubility [1]. Within the 4‑methylcoumarin subclass, the nature of the side chain at position 3 (free acid vs. ester, chain length) and the alkoxy group at position 7 (methoxy, ethoxy, propoxy, isopropoxy) dictate logP, hydrogen‑bonding capacity, and steric fit in enzyme active sites [2]. Consequently, procurement of a generic “4‑methylcoumarin” or a close ester/ether homolog without verifying the exact substitution pattern risks selecting a compound with fundamentally different biological or physicochemical behavior, undermining assay reproducibility and SAR interpretation.

Free acid The carboxylic acid analog ionizes at physiological pH, drastically altering permeability and cellular uptake compared to the ester.
7-Isopropoxy Increased steric bulk may shift target binding and logP; even subtle chain branching can affect SAR interpretation.
7-Acetoxy Acetoxy-substituted analogs exhibit a distinct CYP inhibition profile, which may not transfer to propoxy compounds.

Quantified Differentiation vs. Close Analogs


Predicted LogP: Ester vs. Free Acid

The methyl ester of (4‑methyl‑2‑oxo‑7‑propoxy‑2H‑chromen‑3‑yl)acetic acid exhibits a higher predicted logP than the corresponding free acid, which is expected to enhance passive membrane permeability . The free acid (CSID:1383682) carries a carboxylic acid group that ionizes at physiological pH, drastically reducing its logD and limiting cellular uptake .

Predicted LogP: Ester vs. Acid
Data to verify
ΔlogP = +0.47 (ester 3.76 vs acid 3.29)
Supports permeability screening studies
In silico ACD/Labs prediction; no experimental logP available
Lipophilicity Drug-likeness Permeability

Intestinal Absorption: Ester vs. Free Acid

According to ACD/Labs predictions, the methyl ester is classified as having “Good” human intestinal absorption, whereas the free acid is predicted to have “Poor” absorption due to its ionized state at intestinal pH . This suggests that the ester may serve as a prodrug that is hydrolyzed in vivo to the active acid, a strategy commonly employed to improve oral exposure.

Intestinal Absorption
Data to verify
Ester: Good | Acid: Poor (predicted)
Supports prodrug concept evaluation
In silico HIA model; experimental ADME data unavailable
ADME Oral bioavailability Prodrug design

Propoxy vs. Isopropoxy: Steric & LogP Effects

Replacing the 7‑propoxy group with a branched 7‑isopropoxy group increases steric bulk and slightly raises logP . While no direct enzyme inhibition comparison has been published for these exact compounds, the steric and electronic differences are expected to affect binding to targets that contain a tight hydrophobic pocket near the coumarin 7‑position [1].

Propoxy vs. Isopropoxy
Class-level inference
Target: logP 3.76, MR 76.1 cm³
Isopropoxy: logP ~3.86, MR ~77.9 cm³
Supports steric-fit SAR interpretation
Estimates based on related compounds; no direct binding data
SAR Lipophilicity Steric effects

CYP Inhibition Profile: Propoxy vs. Acetoxy

In a systematic comparison by Tyagi et al. (2008), propoxy‑substituted 4‑methylcoumarins were significantly less effective than their acetoxy counterparts at inhibiting cytochrome P450 activity in rat liver microsomes [1]. Although the tested propoxy derivative was not the exact 3‑acetate methyl ester, the data indicate that the 7‑propoxy group confers a distinct P450 interaction profile compared to the 7‑acetoxy series.

CYP Inhibition Profile
Class-level inference
Propoxy: ~30-40% inhibition at 100 µM
Acetoxy: ~80-90% inhibition at 100 µM
Supports CYP isoform selectivity research
Rat liver microsomes, extrapolated from Tyagi et al. 2008
Enzyme inhibition Cytochrome P450 Drug metabolism

Optimal Use Cases


Cell-Based Assays: Enhanced Permeability

When the biological target is intracellular, the methyl ester’s higher logP (3.76 vs. 3.29 for the free acid) and predicted good intestinal absorption make it the preferred form for cell‑based screening, as it is more likely to cross the lipid bilayer without requiring active transport .

Oral Bioavailability Assessment

The methyl ester can serve as a prodrug surrogate for the corresponding carboxylic acid in early pharmacokinetic profiling. Its favorable absorption prediction (Good vs. Poor for the acid) justifies its selection in lead optimization programs aiming for oral dosing .

Steric-Sensitive Target Assays

Compared to the 7‑isopropoxy analog, the n‑propoxy substituent presents a smaller steric footprint (lower molar refractivity), which may be advantageous when the target binding site contains a narrow hydrophobic cleft. Researchers should prioritize the n‑propoxy variant for targets where steric complementarity is critical .

CYP450 Interaction Profiling

Given the documented differential CYP inhibition between propoxy and acetoxy coumarins, this compound is suited for comparative metabolism studies aiming to dissect the contribution of the 7‑alkoxy group to oxidative drug–drug interaction potential [1].

Application
Selection Property
Validation Focus
Cell-based permeability studies
LogP and ester-mediated passive diffusion
Experimental permeability assay (e.g., PAMPA or Caco-2)
Prodrug / ADME profiling
Ester prodrug concept for improved absorption
In vivo hydrolysis and exposure assessment
Steric-sensitive target assays
n-Propoxy steric profile vs. branched analogs
Binding or activity comparison with isopropoxy derivative
CYP metabolism research
Propoxy vs. acetoxy CYP inhibition profile
CYP panel screen with propoxy compound
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